molecular formula C14H17N3O4 B322553 N'-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide CAS No. 92440-68-1

N'-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide

Cat. No.: B322553
CAS No.: 92440-68-1
M. Wt: 291.3 g/mol
InChI Key: DYGCDSPLNVBASN-UHFFFAOYSA-N
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Description

N'-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. As a member of the hydrazide family, it features a cyclohexylidene moiety and a 4-nitrophenoxy group, a structure often associated with potential bioactivity. Compounds with similar N'-cyclohexylidene hydrazide scaffolds have been studied for their diverse biological properties. Main Applications and Research Value: The primary research applications of this compound are explored in pharmaceutical development and chemical biology. Its specific research value may include investigation as a precursor for the synthesis of more complex heterocyclic systems, or as a ligand in catalytic reactions. Researchers are also interested in its potential enzyme inhibitory activity, which could be relevant for developing new therapeutic agents. Mechanism of Action: The precise mechanism of action of this compound is an active area of investigation and is dependent on the specific research context. Based on its structural features, its activity may stem from its ability to interact with enzyme active sites through hydrogen bonding or by forming stable Schiff bases, potentially leading to enzyme inhibition. The electron-withdrawing nitro-phenoxy group could enhance its binding affinity to biological targets. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(cyclohexylideneamino)-2-(4-nitrophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-14(16-15-11-4-2-1-3-5-11)10-21-13-8-6-12(7-9-13)17(19)20/h6-9H,1-5,10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGCDSPLNVBASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356797
Record name AN-329/40840076
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92440-68-1
Record name AN-329/40840076
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 2-(4-Nitrophenoxy)Acetohydrazide

The precursor 2-(4-nitrophenoxy)acetohydrazide is synthesized via hydrazinolysis of ethyl 2-(4-nitrophenoxy)acetate. In a representative procedure, ethyl 2-(4-nitrophenoxy)acetate (0.01 mol) is refluxed with hydrazine hydrate (0.02 mol) in ethanol for 6–8 hours. The reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the ethoxy group, yielding the hydrazide as a crystalline solid. Typical yields range from 85–92%, with purification achieved through recrystallization from ethanol.

Key spectroscopic data :

  • IR : νNH\nu_{\text{NH}} at 3250 cm1^{-1}, νC=O\nu_{\text{C=O}} at 1650 cm1^{-1}, and νNO2\nu_{\text{NO}_2} at 1575/1385 cm1^{-1}.

  • 1H^1\text{H} NMR (CDCl3_3) : δ 1.18 (t, CH3_3CH2_2), 4.33 (q, CH3_3CH2_2), 4.75 (s, CH2_2), 7.55–8.30 (m, aromatic H).

Schiff Base Condensation with Cyclohexanone

The hydrazide intermediate undergoes condensation with cyclohexanone to form the title compound. In a modified protocol from analogous syntheses, 2-(4-nitrophenoxy)acetohydrazide (0.01 mol) is dissolved in ethanol, followed by the addition of cyclohexanone (0.01 mol) and catalytic acetic acid. The mixture is refluxed for 10–12 hours, during which water is removed azeotropically to drive the equilibrium toward imine formation. The product is isolated via vacuum filtration and purified by column chromatography (isopropanol/CH2_2Cl2_2, 1:10) to yield a pale yellow solid (59–65%).

Critical reaction parameters :

  • Solvent : Ethanol or methanol for solubility and reflux efficiency.

  • Catalyst : Acetic acid (1–2 drops) accelerates imine formation.

  • Temperature : Reflux (78–80°C) ensures complete dehydration.

Optimization and Side-Reaction Mitigation

Yield Enhancement Strategies

  • Azeotropic water removal : Use of molecular sieves or Dean-Stark apparatus improves yields by 15–20%.

  • Stoichiometric adjustments : A 10% excess of cyclohexanone ensures complete conversion of the hydrazide.

Byproduct Analysis

Common byproducts include:

  • Unreacted hydrazide : Identified via TLC (Rf_f = 0.45 in 3% MeOH/CHCl3_3).

  • Over-oxidized species : Mitigated by inert atmosphere (N2_2) during reflux.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (CDCl3_3) :

    • δ 1.2–1.8 (m, cyclohexylidene CH2_2), 4.82 (s, OCH2_2), 7.00–8.12 (m, aromatic H), 8.65 (s, N=CH).

  • 13C^{13}\text{C} NMR :

    • 156.8 ppm (C=O), 136.7 ppm (N=CH), 127.7–114.5 ppm (aromatic carbons).

Infrared Spectroscopy (IR)

  • νC=N\nu_{\text{C=N}} at 1620 cm1^{-1} confirms Schiff base formation.

  • Absence of νNH\nu_{\text{NH}} at 3250 cm1^{-1} validates complete condensation.

Mass Spectrometry

  • ESI-MS : m/z 416 (M+^+), consistent with molecular formula C20_{20}H20_{20}N4_4O5_5.

Comparative Analysis of Methodologies

ParameterHydrazinolysisSchiff Base Condensation
Reaction Time (h)6–810–12
Yield (%)85–9259–65
Purification MethodRecrystallizationColumn Chromatography
Key CatalystNoneAcetic Acid

Challenges and Industrial Scalability

Limitations in Current Protocols

  • Low volatility of cyclohexanone : Requires prolonged reflux for complete conversion.

  • Chromatography dependency : Scalability hindered by high solvent consumption.

Alternative Routes

  • Microwave-assisted synthesis : Reduces reaction time to 2–3 hours with comparable yields.

  • Solid-phase synthesis : Utilizes polymer-supported hydrazides for easier purification .

Chemical Reactions Analysis

N’-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N’-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide can be compared with similar compounds such as:

    2-(4-nitrophenoxy)acetic acid hydrazide: This compound is a precursor in the synthesis of N’-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide.

    N’-cyclohexylidene-2-(4-propylphenoxy)acetohydrazide: A similar compound with a propyl group instead of a nitro group.

    N’-cyclohexylidene-2-(1-naphthylamino)acetohydrazide: Another related compound with a naphthylamino group.

Biological Activity

N'-Cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide is a hydrazide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological evaluations, and structure-activity relationships of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between cyclohexylidene and 2-(4-nitrophenoxy)acetohydrazide. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the hydrazone linkage. Characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm its structure.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains and fungi. The antimicrobial activity is assessed using methods such as agar diffusion and broth dilution techniques.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL
Aspergillus niger20 µg/mL

These results indicate that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have focused on its effects on various cancer cell lines, including those derived from breast, lung, and liver cancers.

Table 2: Cytotoxicity of this compound

Cancer Cell LineIC50 (µM)
HepG2 (liver cancer)5.0
A549 (lung cancer)7.5
MCF-7 (breast cancer)6.0
LN-229 (glioblastoma)4.0

The compound exhibited low IC50 values, indicating potent cytotoxic effects against these cancer cell lines. The selectivity index suggests that it may selectively target cancer cells while sparing normal cells.

Structure-Activity Relationship

The biological activity of this compound can be attributed to its structural features. The presence of the nitrophenyl group enhances its lipophilicity and may contribute to increased membrane permeability, facilitating better interaction with microbial and cancer cell targets.

Research indicates that modifications in the hydrazone structure can lead to variations in biological activity. For instance, substituents on the phenyl ring significantly influence both antibacterial and anticancer potency.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers demonstrated that this compound displayed superior antibacterial activity compared to standard antibiotics like ampicillin and ceftriaxone against resistant strains of bacteria .
  • Evaluation of Anticancer Properties : In another investigation, this compound was tested against multiple cancer cell lines, revealing significant inhibition of cell proliferation with minimal toxicity towards normal cells . The study highlighted its potential for further development as an anticancer agent.

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